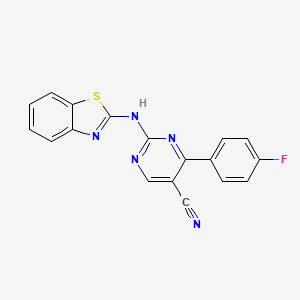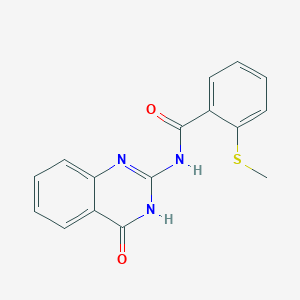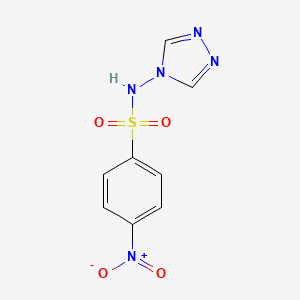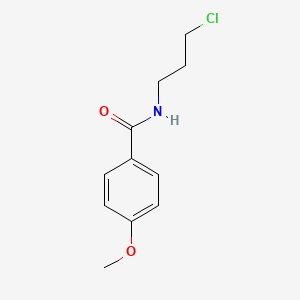![molecular formula C20H19N3O6 B11029349 (2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11029349.png)
(2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a complex organic molecule with a rich history in scientific research. Let’s explore its properties, synthesis, and applications.
Preparation Methods
Synthetic Routes:
-
Condensation of 2-Aminobenzamide with Aldehydes or Ketones
- The most straightforward method involves condensing 2-aminobenzamide with various aldehydes or ketones. This reaction yields the core structure of the compound.
- Reaction:
2-Aminobenzamide+Aldehyde/Ketone→Compound X
- Solvent: Ethanol (typically at reflux conditions)
- Catalyst: Lewis acids or other suitable catalysts .
-
Other Methods
- Desulfurization of 2-thioxo-4(3H)-quinazolinones.
- Isatoic anhydride and Schiff base reactions.
- Condensation of benzil or benzoin with anthranilamide or o-aminoacetophenone .
Industrial Production:
While laboratory-scale syntheses are common, industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form related derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Substituents can be introduced at different positions.
Condensation: Formation of heterocyclic rings.
Common Reagents: Aldehydes, ketones, amines, and Lewis acids.
Major Products: Dihydroquinazolin-4(1H)-ones and related derivatives .
Scientific Research Applications
Compound X finds applications in:
Medicine: Antitumor, antioxidant, antibacterial, and antifungal properties.
Neuroscience: Potential neuroprotectant effects.
Cardiovascular Health: 1,4-Dihydropyridine derivatives for hypertension treatment.
Drug Development: Chemo-sensitization and platelet anti-aggregatory activity .
Mechanism of Action
The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Compound X stands out due to its unique structure and diverse applications. Similar compounds include quinazolin-4(1H)-ones and related heterocycles .
Properties
Molecular Formula |
C20H19N3O6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2R)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C20H19N3O6/c24-13-9-7-12(8-10-13)17(19(27)28)22-16(25)6-3-11-23-18(26)14-4-1-2-5-15(14)21-20(23)29/h1-2,4-5,7-10,17,24H,3,6,11H2,(H,21,29)(H,22,25)(H,27,28)/t17-/m1/s1 |
InChI Key |
ALQHGKUEDYIZSP-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC(C3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetramethyl 6'-[(3-bromophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029291.png)
![6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029299.png)
![4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029303.png)
![Tetramethyl 6'-[(4-fluorophenyl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029306.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11029310.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)

![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea](/img/structure/B11029330.png)
![Methyl {2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate](/img/structure/B11029339.png)
![2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11029341.png)

![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B11029348.png)

